molecular formula C18H14F3N3OS2 B2929969 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868976-11-8

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2929969
CAS RN: 868976-11-8
M. Wt: 409.45
InChI Key: NHDXDBYMZSEQGY-UHFFFAOYSA-N
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Description

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as MTB-TB, is a synthetic compound that has been extensively studied for its potential use in tuberculosis (TB) treatment.

Scientific Research Applications

Synthesis and Characterization

Compounds with a thiadiazole scaffold have been the focus of research for their facile synthesis and potential biological applications. For instance, studies have demonstrated methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides, highlighting the versatility of thiadiazole derivatives in synthetic chemistry (Takikawa et al., 1985). Furthermore, the synthesis of thiadiazolobenzamide and its metal complexes showcases the compound's structural diversity and potential for forming complex materials with unique properties (Adhami et al., 2012).

Applications in Photodynamic Therapy

The photophysical and photochemical properties of thiadiazole derivatives, such as those found in zinc phthalocyanine compounds, are being explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through the PDT approach (Pişkin et al., 2020).

Anticancer Activity

Several thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising results against various human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Tiwari et al., 2017). Additionally, new benzothiazole derivatives have been synthesized and evaluated for their antioxidant activity, further demonstrating the multifunctional applications of thiadiazole-based compounds in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)10-26-17-24-23-16(27-17)22-15(25)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDXDBYMZSEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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